1-Iodo-4-(3-phenoxypropoxy)benzene
Description
1-Iodo-4-(3-phenoxypropoxy)benzene is an aryl iodide derivative featuring a phenoxypropoxy side chain. It serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions. The compound is synthesized via nucleophilic substitution between 4-iodophenol and 3-phenylpropanol under basic conditions, yielding a colorless oil with an 80% isolated yield . Key spectroscopic data include a $ ^1H $ NMR resonance at δ 7.53 (2H, d, $ J = 9.7 \, \text{Hz} $) for the aromatic protons adjacent to iodine and δ 3.90 (2H, t) for the propoxy methylene group . Its molecular weight is 328.18 g/mol (C$ _{15} $H$ _{15} $IO$ _2 $), and it is primarily used in the synthesis of complex ethers and catalytic transformations .
Properties
Molecular Formula |
C15H15IO2 |
|---|---|
Molecular Weight |
354.18 g/mol |
IUPAC Name |
1-iodo-4-(3-phenoxypropoxy)benzene |
InChI |
InChI=1S/C15H15IO2/c16-13-7-9-15(10-8-13)18-12-4-11-17-14-5-2-1-3-6-14/h1-3,5-10H,4,11-12H2 |
InChI Key |
YXNAFNLPNWCLLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Electronic Effects: Electron-donating groups (e.g., OCH$ _3 $) enhance oxidative addition rates in Pd/Ni catalysis, as seen in the 70% yield for 1-Iodo-4-methoxybenzene . Electron-withdrawing groups (e.g., CF$ _3 $, trifluoromethoxy) lower reduction potentials but increase C–I bond strength, requiring tailored catalytic systems (e.g., Ni/PEt$ _3 $) for efficient coupling .
Steric Effects: Bulky substituents like 3-phenoxypropoxy reduce reaction yields (41% in ) due to steric hindrance during oxidative addition .
Thermal Stability :
- Solid-state compounds (e.g., 1-Iodo-4-(trifluoromethyl)benzene) exhibit higher melting points (>100°C) compared to liquid or oily analogs, influencing storage and handling .
Reactivity in Cross-Coupling Reactions
Suzuki-Miyaura Coupling
Oxidative Addition Kinetics
- 1-Iodo-4-(trifluoromethyl)benzene: Despite a higher C–I bond strength (vs.
- 1-Iodo-4-methoxybenzene : Faster oxidative addition due to electron-rich aryl rings, but competing side reactions (e.g., β-hydride elimination) reduce isolated yields .
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